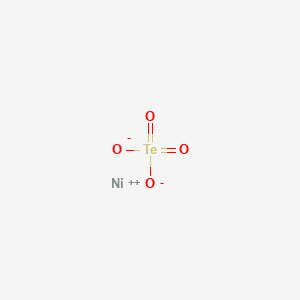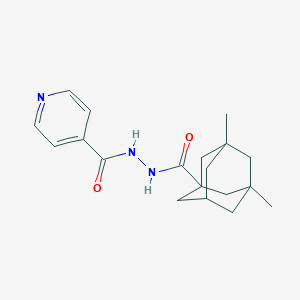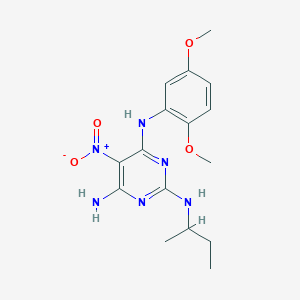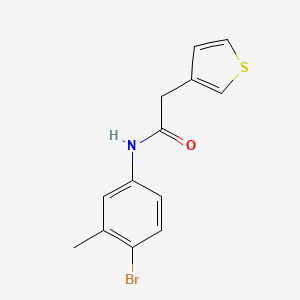![molecular formula C14H19BO3 B14151756 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 905966-49-6](/img/structure/B14151756.png)
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a methoxyphenyl group through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-methoxyphenylboronic acid with an appropriate dioxaborinane precursor under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, borates, and substituted derivatives of the original compound. These products can be further utilized in various applications, including organic synthesis and catalysis .
Scientific Research Applications
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is investigated for its potential use in drug delivery systems and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The boron atom in the dioxaborinane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. Additionally, the ethenyl linkage and methoxy group contribute to the compound’s reactivity and specificity in targeting certain molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 4-Methoxyphenethylamine
Uniqueness
Compared to similar compounds, 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structural features, such as the ethenyl linkage and the presence of a dioxaborinane ring. These features confer distinct reactivity and properties, making it valuable in specialized applications .
Properties
CAS No. |
905966-49-6 |
|---|---|
Molecular Formula |
C14H19BO3 |
Molecular Weight |
246.11 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C14H19BO3/c1-14(2)10-17-15(18-11-14)9-8-12-4-6-13(16-3)7-5-12/h4-9H,10-11H2,1-3H3/b9-8+ |
InChI Key |
CSWLMFQLNHNHFY-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OCC(CO1)(C)C)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
B1(OCC(CO1)(C)C)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)

![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)

![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)

![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)
